

Application Note: Quantification of Olsalazine in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Olsalazine-d₃,15N

Cat. No.: B12377649

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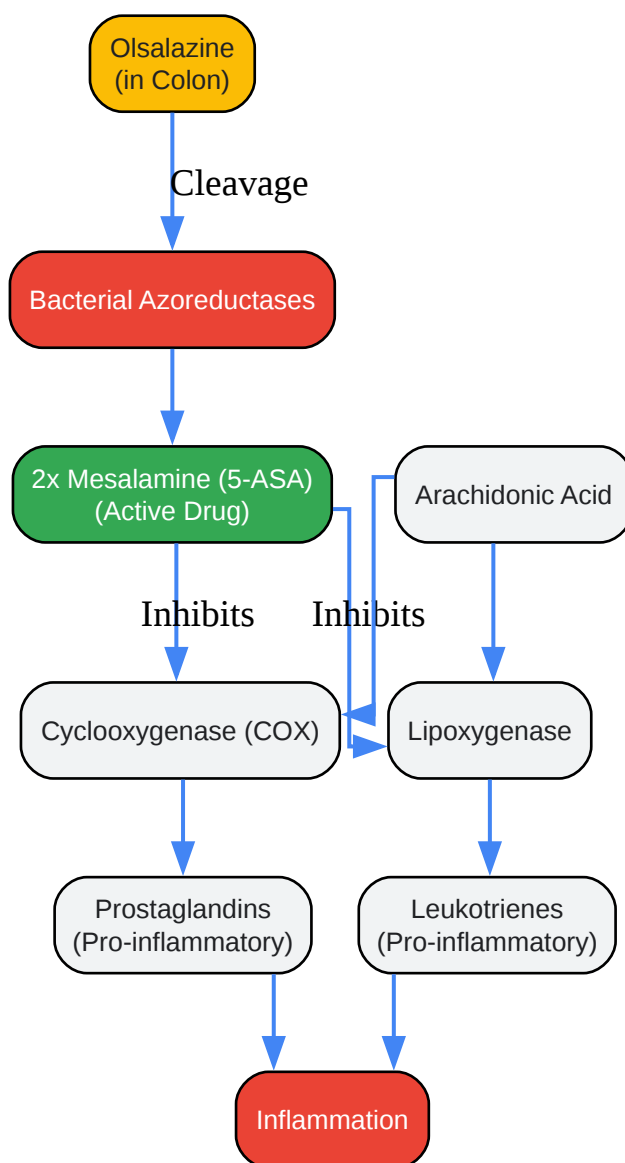
Introduction

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine, which then exert their therapeutic effects locally.[1][2][3] This targeted delivery minimizes systemic side effects.[1] Accurate quantification of olsalazine in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of olsalazine in human plasma, using **Olsalazine-d₃,15N₂** as the internal standard (IS). The method utilizes a simple protein precipitation for sample preparation, ensuring high throughput and excellent recovery.

Signaling Pathway

Olsalazine's mechanism of action is indirect. It is not pharmacologically active itself but serves as a carrier for its active metabolite, mesalamine. In the colon, bacterial enzymes cleave the azo bond of olsalazine, releasing two molecules of mesalamine. Mesalamine is believed to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.

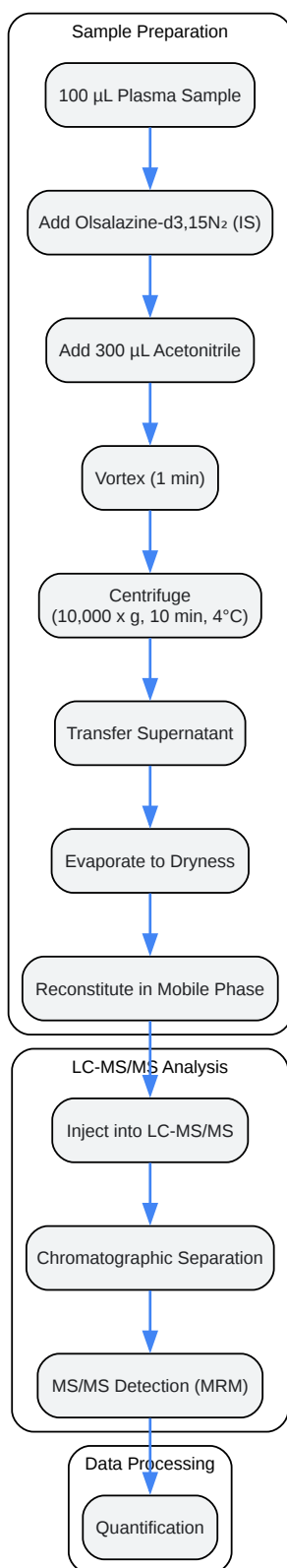


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Caption: Mechanism of Action of Olsalazine.

Experimental Workflow

The bioanalytical workflow involves sample collection, preparation via protein precipitation, LC-MS/MS analysis, and data processing.



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Caption: Bioanalytical workflow for Olsalazine quantification.

Protocols

Materials and Reagents

- Olsalazine reference standard
- **Olsalazine-d3,15N₂** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (K₂EDTA)
- Deionized water

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 μm or equivalent

Sample Preparation: Protein Precipitation

- Aliquot 100 μL of plasma sample into a microcentrifuge tube.
- Add 10 μL of **Olsalazine-d3,15N₂** internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

Parameter	Olsalazine	Olsalazine-d3,15N ₂ (IS)
Ionization Mode	Electrospray Ionization (ESI), Negative	Electrospray Ionization (ESI), Negative
MRM Transition	To be determined experimentally	To be determined experimentally
Collision Energy (CE)	To be determined experimentally	To be determined experimentally
Declustering Potential (DP)	To be determined experimentally	To be determined experimentally
Ion Source Temp.	550°C	550°C

Note: Specific MRM transitions and compound-dependent parameters for Olsalazine and its internal standard must be optimized during method development.

Quantitative Data Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL in human plasma. The coefficient of determination (r^2) was >0.995.

Table 3: Calibration Curve Summary

Analyte	Concentration Range (ng/mL)	r^2
Olsalazine	1.00 - 1000	>0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.00	≤20%	80-120%	≤20%	80-120%
LQC	3.00	≤15%	85-115%	≤15%	85-115%
MQC	100	≤15%	85-115%	≤15%	85-115%
HQC	800	≤15%	85-115%	≤15%	85-115%

Acceptance criteria are based on FDA and ICH M10 guidelines.

Recovery and Matrix Effect

The extraction recovery of olsalazine from human plasma was consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, with no significant ion suppression or enhancement observed.

Table 5: Recovery and Matrix Effect

QC Level	Mean Extraction Recovery (%)	Matrix Factor
LQC	>85%	0.95 - 1.05
MQC	>85%	0.95 - 1.05
HQC	>85%	0.95 - 1.05

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of olsalazine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The method meets the acceptance criteria for bioanalytical method validation as per regulatory guidelines.

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References

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